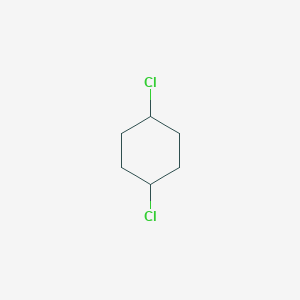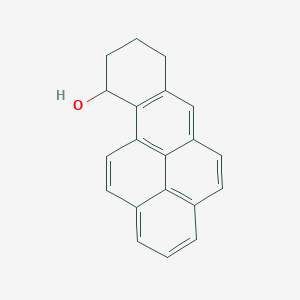
10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene, also known as 10-OH-B[a]P, is a potent mutagenic and carcinogenic compound found in cigarette smoke, diesel exhaust, and grilled or charred food. Due to its harmful effects on human health, there has been a growing interest in understanding its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P exerts its harmful effects through the formation of DNA adducts, which are covalent bonds between the compound and DNA. These adducts can cause mutations and alter gene expression, leading to the development of cancer. Additionally, 10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P can activate several signaling pathways involved in inflammation and oxidative stress, which can further contribute to the development of cancer.
Effets Biochimiques Et Physiologiques
10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P has been shown to have several biochemical and physiological effects on the body. It can induce oxidative stress, inflammation, and DNA damage, leading to cellular dysfunction and death. Additionally, it can alter gene expression, leading to changes in cell proliferation and differentiation. These effects can contribute to the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P is a useful tool for studying the mechanisms of carcinogenesis and DNA damage. It can be used to induce DNA adducts in vitro and in vivo, allowing researchers to study the effects of DNA damage on cellular processes. However, its mutagenic and carcinogenic properties also pose a risk to researchers, and precautions must be taken to ensure safe handling and disposal of the compound.
Orientations Futures
There are several future directions for research on 10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P. One area of interest is the development of biomarkers for exposure to the compound, which could aid in the early detection and prevention of cancer. Additionally, researchers are exploring the use of antioxidants and other compounds to mitigate the harmful effects of 10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P. Finally, there is a need for further research on the mechanisms of action of 10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P, which could lead to the development of targeted therapies for cancer and other diseases.
Méthodes De Synthèse
10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P is synthesized through the metabolic activation of benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH) found in environmental pollutants and tobacco smoke. The activation process involves the oxidation of B[a]P by cytochrome P450 enzymes in the liver, which converts it into several intermediates, including 10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P.
Applications De Recherche Scientifique
10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including lung, liver, and bladder cells. Moreover, it has been implicated in the development of several types of cancer, including lung, bladder, and breast cancer.
Propriétés
Numéro CAS |
17573-24-9 |
|---|---|
Nom du produit |
10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene |
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H16O/c21-17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1,3-4,7-11,17,21H,2,5-6H2 |
Clé InChI |
VEFFVGHBCVMXOT-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
SMILES canonique |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Synonymes |
10-HTBP 10-hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




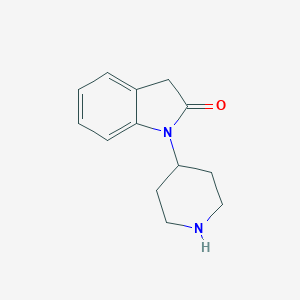
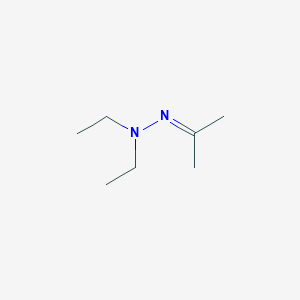
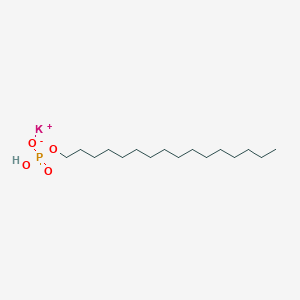
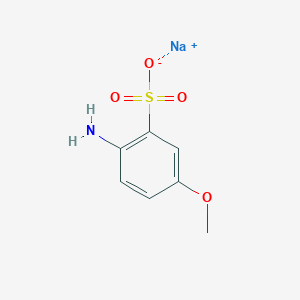
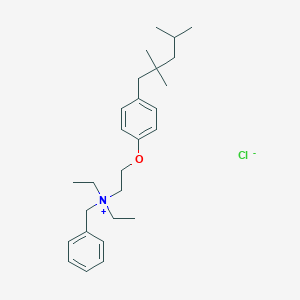
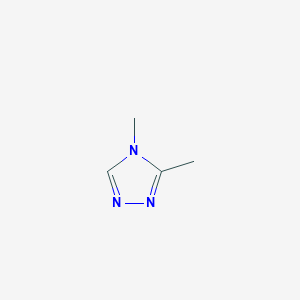
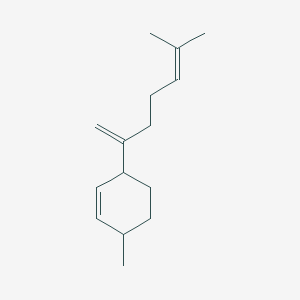
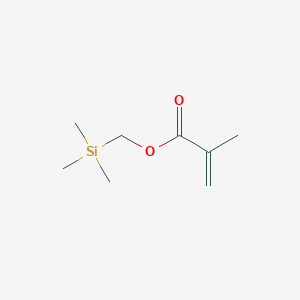
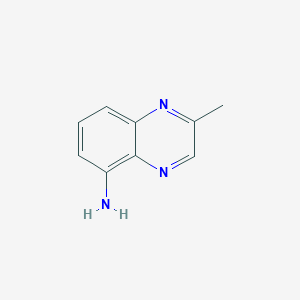
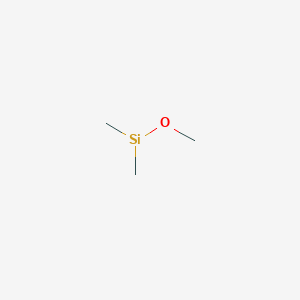
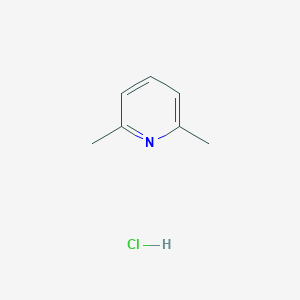
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)
